2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine is a compound classified under the category of bithiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential as a selective antagonist for the Transient Receptor Potential Vanilloid 4 (TRPV4), a receptor implicated in various physiological processes including pain sensation and inflammation. The compound's structure consists of a bithiazole ring substituted with two methyl groups and an amino group, contributing to its unique chemical properties and biological activities.
This compound is synthesized from precursors that contain thiazole moieties, which are heterocyclic compounds featuring sulfur and nitrogen atoms. Bithiazoles are a subclass of thiazoles, characterized by their two fused thiazole rings. The classification of 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine falls under organic compounds with potential pharmaceutical applications, particularly in pain management and anti-inflammatory therapies.
The synthesis of 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine typically involves multi-step reactions starting from readily available thiazole derivatives. Common methods include:
In one reported synthesis, the reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) at controlled temperatures to promote high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine is C₇H₈N₂S₂. The structure consists of:
The compound has a molecular weight of approximately 172.28 g/mol. Its structural representation can be visualized using molecular modeling software or through computational chemistry databases.
2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine participates in various chemical reactions typical for amines and heterocycles:
The reactivity profile is influenced by the electronic effects of the methyl groups and the thiazole rings, which can stabilize or destabilize intermediates during chemical transformations.
The mechanism by which 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine acts as a TRPV4 antagonist involves:
Experimental studies have shown that derivatives of this compound exhibit significant inhibition potency against TRPV4 activation, suggesting its potential therapeutic role in managing pain and inflammatory conditions.
The compound is typically presented as a solid with properties such as:
Key chemical properties include:
Relevant data from spectral analyses (e.g., Infrared Spectroscopy) indicate characteristic functional groups associated with amines and thiazoles.
The primary applications of 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine include:
The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology, particularly in addressing pain-related disorders.
The discovery of 2',4'-dimethyl-[4,5']bithiazolyl-2-ylamine derivatives as potent TRPV4 antagonists originated from systematic high-throughput screening (HTS) campaigns targeting ion channel modulators. Initial hits featured the bithiazole core but exhibited suboptimal pharmacokinetics and moderate TRPV4 inhibition. Strategic modifications focused on:
Table 1: Impact of Bithiazole Core Modifications on TRPV4 Antagonism
Modification Site | Structural Change | TRPV4 IC₅₀ (nM) | Selectivity (vs. TRPV1) |
---|---|---|---|
Proximal Thiazole C2 | -NH₂ retention | 15–50 | >100-fold |
Proximal Thiazole C2 | -NHAc replacement | >10,000 | Lost |
Distal Thiazole C2' | Methyl retention | 20–60 | >100-fold |
Distal Thiazole C4' | Methyl retention | 25–70 | >100-fold |
Methyl group positioning on the distal thiazole ring profoundly influenced metabolic stability and membrane permeability:
Synthesis leveraged convergent strategies, coupling functionalized thiazoles via palladium catalysis:
Scheme: Key Synthetic Route to 2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine Derivatives
1. Thioamide + α-Haloketone → 2-Aminothiazole (Hantzsch) 2. Bromination → 5-Bromo-2-amino-4-methylthiazole 3. Suzuki-Miyaura Coupling → Bithiazole Core 4. Acylation + Bicyclic Piperazine Conjugation → Final Antagonist
The right-hand side (RHS) heterocycle significantly modulated potency and ADME:
Table 2: Pharmacological Profile of Bicyclic vs. Mono-cyclic Derivatives
RHS Heterocycle | TRPV4 IC₅₀ (nM) | Human Microsomal Stability (% Remaining) | Oral Bioavailability (%) |
---|---|---|---|
3-Oxa-9-azabicyclo[3.3.1]nonane | 9 | 85 | 47 |
N-Methylpiperazine | 150 | 45 | 12 |
N-Isopropylpiperazine | 65 | 60 | 18 |
4,4-Dimethylpiperidine | >1,000 | 30 | <5 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8